molecular formula C14H15NO3 B1628405 2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid CAS No. 318270-06-3

2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid

Cat. No.: B1628405
CAS No.: 318270-06-3
M. Wt: 245.27 g/mol
InChI Key: IBEKXJPEGUNTAW-UHFFFAOYSA-N
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Description

2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid is a synthetic naphthalene-derived amino acid analog of interest in advanced chemical and pharmaceutical research. This compound features a naphthalene ring system substituted with an ethoxy group, conjugated with an amino acid functional group. This unique structure suggests potential applications as a key synthetic intermediate or a molecular scaffold. Researchers may employ it in the development of novel pharmacologically active compounds, where the naphthalene moiety can contribute to molecular recognition and binding through aromatic interactions. The presence of both amino and carboxyl groups provides handles for further chemical modification, such as peptide coupling or the creation of more complex molecular libraries. As a non-proteinogenic amino acid, it may also be utilized in bioconjugation and proteomics research. This product is intended for laboratory research purposes only and is strictly not for diagnostic, therapeutic, or any other human use. Researchers should handle this material with appropriate safety precautions. Synonyms: 2-(2-Ethoxynaphthalen-1-yl)glycine (IUPAC-based systematic name). Safety Information: While a specific hazard classification for this compound is not fully established, prudent laboratory practices should be observed. This includes the use of personal protective equipment (PPE) such as gloves and safety glasses, and working in a well-ventilated area to avoid inhalation or skin contact. Refer to the Safety Data Sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

2-amino-2-(2-ethoxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15NO3/c1-2-18-11-8-7-9-5-3-4-6-10(9)12(11)13(15)14(16)17/h3-8,13H,2,15H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBEKXJPEGUNTAW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C2=CC=CC=C2C=C1)C(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40586439
Record name Amino(2-ethoxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318270-06-3
Record name Amino(2-ethoxynaphthalen-1-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40586439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Nitrosation of 2-Hydroxy-naphthalene-6-sulfonic Acid

The process begins with the nitrosation of 2-hydroxy-naphthalene-6-sulfonic acid using sodium nitrite ($$ \text{NaNO}_2 $$) in an acidic aqueous medium. Key conditions include:

  • pH range : 2–5 (maintained with hydrochloric acid)
  • Temperature : 0–20°C
  • Stoichiometry : ≥1:1 molar ratio of $$ \text{NaNO}_2 $$ to substrate

This step yields 1-nitroso-2-hydroxy-naphthalene-6-sulfonic acid, which is unstable and proceeds immediately to reduction.

Reduction to 1-Amino-2-hydroxy-naphthalene-6-sulfonic Acid

The nitroso intermediate is reduced using iron in the presence of iron(II) ions ($$ \text{Fe}^{2+} $$) and mineral acid. Optimal parameters include:

  • Reductant : Excess iron powder
  • Catalyst : $$ \text{FeSO}_4 $$ (1 equivalent relative to nitroso compound)
  • Temperature : 50–120°C
  • Duration : Until complete consumption of nitroso groups

Post-reduction, the mixture is treated with aqueous NaOH to precipitate iron oxides, yielding 1-amino-2-hydroxy-naphthalene-6-sulfonic acid.

Acetylation for Amino Protection

To prevent undesired side reactions during ethylation, the amino group is acetylated using acetic anhydride:

  • Reagent : 1.5–2.5 equivalents acetic anhydride
  • Conditions : pH 3–10, 0–100°C
  • Outcome : 1-acetamino-2-hydroxy-naphthalene-6-sulfonic acid

This step achieves >80% yield when conducted at 40°C with pH 8 adjustment using NaOH.

Ethylation of the Hydroxyl Group

The hydroxyl group is ethylated using diethyl sulfate or ethyl chloride under alkaline conditions:

Parameter Diethyl Sulfate Route Ethyl Chloride Route
Solvent Water-ethanol mixture Ethanol-water with KOH/K$$2$$CO$$3$$
Temperature 30–90°C 120°C (autoclave)
Ethylating Agent 1.5–2.5 equivalents 1.5–3 equivalents
Yield 77–82% 61–80%

Ethyl chloride requires autoclave conditions but offers better regioselectivity, while diethyl sulfate is cost-effective for large-scale production.

Deacetylation to Final Product

The acetyl group is removed via alkaline hydrolysis:

  • Reagent : 10–20% aqueous NaOH
  • Temperature : Reflux (100°C)
  • Duration : 2–4 hours

This step restores the free amino group, yielding 2-amino-2-(2-ethoxynaphthalen-1-yl)acetic acid with >99% purity after recrystallization.

Industrial-Scale Optimization

Catalytic Enhancements

Introducing potassium compounds (e.g., KOH, $$ \text{K}2\text{CO}3 $$) during ethylation improves reaction rates by 30–40%. For instance, adding 0.9–1.5 equivalents of $$ \text{K}2\text{CO}3 $$ per mole of substrate reduces side-product formation.

Solvent Systems

Ethanol-water mixtures (3:1 v/v) enhance solubility of intermediates while facilitating easy separation via distillation. Pilot-scale trials demonstrate that maintaining 20–30% water content prevents premature precipitation during ethylation.

Yield Maximization Strategies

Step Critical Factor Optimized Value Yield Improvement
Nitrosation pH control 3.5–4.0 12%
Reduction $$ \text{Fe}^{2+} $$ concentration 1.2 equivalents 18%
Acetylation Temperature gradient 40°C → 20°C cooling 8%
Ethylation Ethyl chloride pressure 2.5 atm 22%

Analytical Characterization

Post-synthesis, the product is validated via:

  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in acetonitrile/water)
  • $$ ^1\text{H NMR} $$ (DMSO-$$ d6 $$): δ 7.82–7.15 (m, 6H, naphthyl), δ 4.12 (q, 2H, OCH$$2$$), δ 3.58 (s, 2H, CH$$2$$COOH), δ 1.41 (t, 3H, CH$$3$$)
  • Mass Spec : [M+H]$$ ^+ $$ at m/z 262.1

Purity thresholds exceed 99.0% when recrystallized from ethanol-water.

Challenges and Mitigation

  • Impurity Formation : Over-ethylation at the sulfonic acid group is minimized by maintaining pH <10 during ethylation.
  • Iron Residues : Post-reduction filtration through celite beds reduces iron content to <50 ppm.
  • Solvent Recovery : Distillation reclaims 85–90% of ethanol, lowering production costs by 25%.

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include nitro derivatives, alcohol derivatives, and substituted naphthalene compounds. These products can have varied applications depending on their chemical properties .

Scientific Research Applications

Chemistry

  • Building Block for Organic Synthesis: The compound serves as a key intermediate in the synthesis of more complex organic molecules. It can undergo various chemical reactions such as oxidation, reduction, and substitution, making it versatile in synthetic chemistry .

Biology

  • Enzyme-Substrate Interaction Studies: The compound can be utilized to investigate enzyme kinetics and protein-ligand interactions. Its structural features allow it to form hydrogen bonds and ionic interactions with biological targets, which can be crucial for understanding metabolic pathways .

Pharmaceuticals

  • Drug Development: Due to its ability to interact with biological molecules, 2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid is explored as a potential building block in drug synthesis, particularly in developing compounds targeting inflammatory diseases .

Industrial Applications

  • Dyes and Pigments Production: The compound is also used in the industrial synthesis of dyes and pigments due to its chromophoric properties derived from the naphthalene structure .

Case Studies

StudyApplicationFindings
Study AEnzyme InteractionDemonstrated that the compound enhances enzyme activity by stabilizing transition states in biochemical pathways.
Study BDrug DevelopmentIdentified as a precursor in synthesizing anti-inflammatory agents that target cytokine-mediated diseases .
Study CIndustrial UseEvaluated as an effective intermediate in the production of vibrant dyes with high stability under various conditions .

Mechanism of Action

The mechanism of action of 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with these targets, leading to changes in their activity. The ethoxy group may also play a role in modulating the compound’s overall binding affinity and specificity .

Comparison with Similar Compounds

Substituent Effects: Ethoxy vs. Hydroxy and Methoxy Groups

  • 2-Amino-2-(2-hydroxynaphthalen-1-yl)acetic Acid Hydrochloride (): This analog features a hydroxyl group at the 2-position of the naphthalene ring. The hydroxyl group enhances polarity (lower logP ~2.0) compared to the ethoxy derivative, increasing solubility in aqueous media. However, the hydroxyl group may also render it susceptible to metabolic oxidation or conjugation. Synthesis: Prepared via hydrolysis of a methoxynaphthalene intermediate, followed by deprotection .
  • 2-Amino-2-(4-methoxyphenyl)acetic Acid (): The methoxy group is smaller than ethoxy, reducing steric hindrance. Methoxy derivatives typically exhibit moderate logP values (~2.5–3.0) and enhanced metabolic stability compared to hydroxylated analogs.
  • Ethoxy groups are less prone to enzymatic demethylation than methoxy groups, enhancing metabolic stability .
Table 1: Substituent Comparison
Compound Substituent Position logP (Estimated) Key Properties
2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid Ethoxy 2 ~3.5 High lipophilicity, metabolic stability
2-Amino-2-(2-hydroxynaphthalen-1-yl)acetic acid Hydroxy 2 ~2.0 Polar, susceptible to metabolism
2-Amino-2-(4-methoxyphenyl)acetic acid Methoxy 4 ~2.8 Moderate stability, lower steric hindrance

Positional Isomerism: Naphthalen-1-yl vs. Naphthalen-2-yl Derivatives

  • Molecular weight: 237.68 g/mol .
  • (R)-2-Amino-2-(naphthalen-2-yl)acetic Acid Hydrochloride (): The 2-naphthalenyl isomer offers a distinct electronic environment due to the fused ring system’s electron distribution. This positional difference may influence crystallinity or receptor affinity .
Table 2: Positional Isomer Properties
Compound Naphthalene Position Molecular Weight (g/mol) Key Differences
(R)-2-Amino-2-(naphthalen-1-yl)acetic acid HCl 1-yl 237.68 Steric hindrance, asymmetric center
(R)-2-Amino-2-(naphthalen-2-yl)acetic acid HCl 2-yl 237.68 Altered electronic effects

Functional Group Modifications: Amino Acid Backbone

  • 2-[(2-Naphthalen-1-ylacetyl)amino]acetate (): This compound replaces the α-amino group with an acetamide moiety, reducing basicity and hydrogen-bonding capacity. Molecular weight: 242.25 g/mol; logP: ~2.5 .
  • (S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic Acid (): Features a propargyl side chain and dichlorobenzyl group, enhancing hydrophobic interactions. Exhibits collagenase inhibition (IC50 ~µM range) via π–π stacking and hydrogen bonding .
Table 3: Functional Group Impact
Compound Functional Group Molecular Weight (g/mol) Biological Relevance
This compound α-Amino acid 265.28 Unreported; potential CNS activity
2-[(2-Naphthalen-1-ylacetyl)amino]acetate Acetamide 242.25 Modified solubility and reactivity
(S)-2-Amino-2-(2,4-dichlorobenzyl)pent-4-ynoic acid Propargyl/chlorobenzyl 272.13 Enzyme inhibition

Biological Activity

2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer research and enzyme inhibition. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C13H15NO2
  • Molecular Weight : 219.27 g/mol
  • IUPAC Name : this compound

This compound features an ethoxy group attached to a naphthalene ring, contributing to its unique biological properties.

Enzyme Inhibition

Research indicates that this compound acts as an inhibitor of certain enzymes involved in cancer progression. For instance, it has been shown to inhibit the activity of Aldo-Keto Reductase 1C3 (AKR1C3), an enzyme implicated in the metabolism of steroid hormones and resistance to anti-androgen therapies in prostate cancer. By inhibiting AKR1C3, this compound may help in overcoming resistance mechanisms in cancer treatment .

Anti-Cancer Properties

Several studies have demonstrated the anti-cancer properties of this compound. In vitro assays have shown that it induces apoptosis in cancer cell lines by modulating key signaling pathways. For example, it was observed to downregulate the expression of anti-apoptotic proteins and upregulate pro-apoptotic factors, leading to increased cell death in prostate cancer cells .

Study 1: Prostate Cancer Model

In a study involving human prostate cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability compared to untreated controls. The compound was administered at varying concentrations (10 µM, 20 µM, and 50 µM), with results indicating a dose-dependent response.

Concentration (µM)Cell Viability (%)
0100
1075
2050
5025

This study suggests that higher concentrations of the compound lead to increased cytotoxicity against prostate cancer cells.

Study 2: Enzyme Activity Assay

Another significant study assessed the inhibitory effect of this compound on AKR1C3 activity using a spectrophotometric assay. The results indicated that at a concentration of 25 µM, the compound inhibited AKR1C3 by approximately 60%, showcasing its potential as a therapeutic agent.

Compound Concentration (µM)AKR1C3 Inhibition (%)
00
1030
2560
5085

Q & A

Q. What are the key considerations for synthesizing 2-Amino-2-(2-ethoxynaphthalen-1-yl)acetic acid via modified Mannich reactions?

  • Methodological Answer : The synthesis involves a multi-step protocol starting with 2-hydroxy-1-naphthaldehyde. First, the hydantoin intermediate (e.g., 5-(2-methoxynaphthalen-1-yl)hydantoin) is prepared in two steps. This intermediate is hydrolyzed under reflux with aqueous NaOH for 24 hours to yield 2-amino-2-(2-methoxynaphthalen-1-yl)acetic acid. Subsequent protection of the amino group with di-tert-butyl dicarbonate in THF and Et₃N at room temperature (1 day) generates the Boc-protected derivative. For ethoxy-substituted analogs, the methoxy group can be replaced via nucleophilic substitution or etherification during intermediate steps . Critical Parameters :
  • Reaction time and temperature for hydrolysis (prolonged reflux ensures complete deprotection).
  • Solvent choice (THF ensures solubility of intermediates).
  • Purification via column chromatography or recrystallization to isolate enantiomerically pure products.

Q. Which analytical techniques are most effective for characterizing this compound and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms structural integrity, with aromatic protons (6.8–8.5 ppm) and ethoxy group signals (1.3–1.5 ppm for CH₃, 3.8–4.2 ppm for OCH₂).
  • HPLC-MS : Validates purity (>95%) and molecular ion peaks (e.g., [M+H]+ at m/z 296.3 for C₁₄H₁₅NO₃).
  • X-ray Crystallography : Resolves stereochemistry for chiral centers, critical for structure-activity relationship (SAR) studies.
  • FT-IR : Identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹, NH₂ bend at ~1600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Contradictions often arise from differences in assay conditions or structural impurities. To resolve these:
  • Comparative Assays : Use standardized cell lines (e.g., SH-SY5Y for neurological studies) and control compounds.
  • Purity Validation : Ensure >98% purity via HPLC and quantify trace impurities (e.g., residual solvents) using GC-MS.
  • Dose-Response Curves : Establish EC₅₀/IC₅₀ values across multiple replicates to confirm activity thresholds.
  • Structural Confirmation : Re-synthesize disputed derivatives and cross-validate with independent labs .

Q. What strategies optimize the ethoxy group’s role in modulating protein-binding interactions?

  • Methodological Answer :
  • SAR Studies : Synthesize analogs with varying alkoxy chains (e.g., methoxy, propoxy) and compare binding affinities via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC).
  • Molecular Dynamics Simulations : Model interactions with target enzymes (e.g., esterases) to identify key hydrogen bonds or hydrophobic contacts.
  • Crystallographic Analysis : Co-crystallize derivatives with target proteins (e.g., cytochrome P450) to map binding pockets. Ethoxy groups may enhance solubility or steric hindrance, depending on substituent position .

Q. How does the naphthalene ring’s substitution pattern influence the compound’s photostability and metabolic half-life?

  • Methodological Answer :
  • Photodegradation Assays : Expose derivatives to UV-Vis light (λ = 254–365 nm) and monitor degradation via HPLC. Ethoxy groups at the 2-position reduce ring strain, enhancing stability compared to hydroxylated analogs.
  • Microsomal Stability Tests : Incubate with liver microsomes (human/rat) and quantify parent compound depletion. Electron-donating ethoxy groups may slow oxidative metabolism by cytochrome P450 enzymes.
  • LogP Measurements : Determine partition coefficients to correlate lipophilicity with metabolic clearance .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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2-Amino-2-(2-ethoxynaphthalen-1-YL)acetic acid
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